molecular formula C22H20ClNO3 B11396864 9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one

Cat. No.: B11396864
M. Wt: 381.8 g/mol
InChI Key: IZMMECCKVACHIO-UHFFFAOYSA-N
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Description

9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is a complex organic compound with a unique structure that combines elements of benzyl, methyl, and oxazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[3,4]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxazinone ring: This step involves the formation of the oxazinone ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chlorobenzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorobenzyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one: is similar to other compounds with cyclopenta[3,4]chromene and oxazinone structures.

    Other similar compounds: include derivatives with different substituents on the benzyl or oxazinone rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-2-methyl-4,17-dioxa-6-azatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraen-16-one

InChI

InChI=1S/C22H20ClNO3/c1-13-20-15(9-18-16-6-4-7-17(16)22(25)27-21(13)18)11-24(12-26-20)10-14-5-2-3-8-19(14)23/h2-3,5,8-9H,4,6-7,10-12H2,1H3

InChI Key

IZMMECCKVACHIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)CN(CO2)CC5=CC=CC=C5Cl

Origin of Product

United States

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